molecular formula C15H24FeO6 B076845 Iron acetylacetone CAS No. 14024-18-1

Iron acetylacetone

Cat. No.: B076845
CAS No.: 14024-18-1
M. Wt: 356.19 g/mol
InChI Key: LZKLAOYSENRNKR-RKFKAVRRSA-N
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Description

Iron acetylacetone, also known as iron(III) acetylacetonate or Fe(acac)₃, is a coordination complex where iron(III) is chelated by three acetylacetone (Hacac) ligands. Acetylacetone, a β-diketone, exhibits keto-enol tautomerism, enabling it to form stable six-membered chelate rings with metal ions . The enolic form of Hacac donates two oxygen atoms to coordinate with Fe³⁺, resulting in an octahedral geometry .

Synthesis: Fe(acac)₃ is typically synthesized by reacting iron salts (e.g., FeCl₃) with acetylacetone in a basic medium, often with ammonia or sodium acetate as a proton scavenger .

Mechanism of Action

Target of Action

Iron acetylacetone, often abbreviated as Fe(acac)3, is a ferric coordination complex featuring acetylacetonate (acac) ligands . It is part of a family of metal acetylacetonates and is used as a reagent in synthetic chemistry . The primary targets of Fe(acac)3 are the molecules involved in various chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides, and trans-esterifications .

Mode of Action

Fe(acac)3 interacts with its targets through its acetylacetonate ligands. These ligands are β-diketones that exist in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms of the ligand bind to the iron to form a six-membered chelate ring . This binding can occur in several ways, such as acetylacetonato ion complexes, neutral acetylacetone complexes, olefin complexes, or carbon-bonded complexes .

Biochemical Pathways

Fe(acac)3 plays a significant role in various catalyzed reactions. It has been demonstrated in several total syntheses . For instance, Fe(acac)3 catalyzes the dimerization of isoprene to a mixture of 1,5-dimethyl-1,5-cyclooctadiene and 2,5-dimethyl-1,5-cyclooctadiene . It also catalyzes the ring-opening polymerization of 1,3-benzoxazine . These reactions indicate that Fe(acac)3 affects multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It is known that fe(acac)3 is a red air-stable solid that dissolves in nonpolar organic solvents . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The molecular and cellular effects of Fe(acac)3’s action depend on the specific reaction it is involved in. For example, in the dimerization of isoprene, Fe(acac)3 promotes the formation of specific cyclic compounds . In the ring-opening polymerization of 1,3-benzoxazine, it facilitates the formation of polymers .

Action Environment

The action, efficacy, and stability of Fe(acac)3 can be influenced by various environmental factors. For instance, the presence of other molecules can affect the binding of acetylacetone to iron . Additionally, the solvent used can impact the solubility and therefore the bioavailability of Fe(acac)3

Scientific Research Applications

Synthetic Chemistry Applications

Fe(acac)₃ has emerged as an indispensable reagent in synthetic organic chemistry. Its applications include:

2.1 Catalysis

  • Hydrogen Atom Transfer (HAT): Fe(acac)₃ is employed in HAT reactions, facilitating the transfer of hydrogen atoms in organic transformations .
  • Cross-Coupling Reactions: It serves as a catalyst for cross-coupling reactions, which are essential for forming carbon-carbon bonds .
  • Oxidative Transformations: The compound is utilized in various oxidation processes, including the selective β-epoxidation of steroids .

Case Study: Synthesis of Medicinal Compounds
In a study by Lübken et al., Fe(acac)₃ was used to synthesize medicinally relevant structures through radical transformations and cross-coupling methodologies, demonstrating its role in pharmaceutical chemistry .

Material Science Applications

3.1 Nanostructure Fabrication
Fe(acac)₃ is employed in the fabrication of carbon nanostructures via chemical vapor deposition (CVD). The compound's ability to decompose under specific conditions allows for the controlled growth of nanomaterials .

3.2 Dye-Sensitized Solar Cells
The tris(acetylacetonato)iron(III)/(II) redox couple has been developed as an electrolyte for p-type dye-sensitized solar cells. This application highlights its potential in renewable energy technologies .

Environmental Applications

Fe(acac)₃ has been investigated for its role in environmental remediation processes:

  • Water Treatment: Its chelating properties enable the removal of heavy metals from aqueous solutions, making it useful for water purification efforts .

Comparative Data Table

Application AreaSpecific UseReference
Synthetic ChemistryCatalyst in HAT and cross-coupling
Material ScienceNanostructure fabrication via CVD
Renewable EnergyElectrolyte in dye-sensitized solar cells
Environmental RemediationHeavy metal removal

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Iron acetylacetone complexes, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves reacting Fe(II/III) salts with acetylacetone (acacH) under controlled conditions. Key parameters include molar ratios (e.g., Fe:acacH), reaction temperature, and solvent selection. For example, orthogonal analysis (varying time, molar ratios, and catalyst loading) can identify optimal conditions . Characterization via FTIR (to confirm β-diketonate coordination) and elemental analysis ensures purity . Reproducibility requires strict adherence to stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound complexes?

  • Methodological Answer :

  • FTIR : Identifies ν(C=O) and ν(C-O) vibrations (1600–1550 cm⁻¹ and 1250–1200 cm⁻¹) to confirm acac⁻ ligand coordination .
  • UV-Vis : Monitors d-d transitions (e.g., Fe(II) complexes show bands ~500–600 nm) and ligand-to-metal charge transfer .
  • X-ray crystallography : Resolves geometric isomerism (e.g., octahedral vs. tetrahedral coordination) .
  • Mössbauer spectroscopy : Distinguishes Fe(II) and Fe(III) oxidation states .

Advanced Research Questions

Q. How can in situ spectroscopic methods (e.g., FTIR) be applied to study the decomposition mechanisms of this compound under catalytic conditions?

  • Methodological Answer : Use time-resolved FTIR to monitor ligand dissociation or cluster formation (e.g., [Rh(acac)(CO)₂] → [Rh₄(CO)₄] in ). For iron analogs, track acac⁻ ligand loss or Fe-Fe bonding signals. Chemometric analysis (e.g., multivariate curve resolution) decouples overlapping spectral data during thermal decomposition . Validate with deuterated analogs or isotopic labeling to confirm intermediates .

Q. What computational models are suitable for predicting the electronic properties of this compound complexes, and how do they compare with experimental data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity .
  • Quantum Mechanical/Molecular Mechanics (QM/MM) : Simulates enzyme-substrate interactions (e.g., acetylacetone dioxygenase Dke1) .
  • Validation: Compare computed IR/Raman spectra, spin states, and magnetic moments with experimental data .

Q. How do ligand modifications in this compound derivatives affect their catalytic efficiency in oxidation reactions?

  • Methodological Answer : Substitute acac⁻ with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to alter metal center electrophilicity. Assess catalytic turnover in oxidation reactions (e.g., alkene epoxidation) using kinetic studies (e.g., GC/MS monitoring). Correlate ligand pKa with Fe(III/II) redox potentials via cyclic voltammetry .

Q. Data Contradiction Analysis

Q. When encountering conflicting data on the stability of this compound complexes across studies, what analytical approaches can reconcile these discrepancies?

  • Methodological Answer :

  • Systematic Replication : Reproduce synthesis under identical conditions (solvent, temperature, Fe salt source) .
  • Multi-Technique Validation : Combine thermogravimetric analysis (TGA) for decomposition thresholds with XRD to detect crystalline byproducts .
  • Contextual Factors : Account for solvent polarity (e.g., acacH excess stabilizes Fe complexes in ) or trace moisture accelerating hydrolysis .

Q. Experimental Design Considerations

Q. How can researchers design experiments to isolate the role of this compound in catalytic cycles without interference from ligand degradation?

  • Methodological Answer :

  • Control Experiments : Compare catalytic activity of Fe(acac)ₓ with ligand-free Fe salts under identical conditions .
  • Ligand Stability Tests : Monitor acac⁻ integrity via HPLC or GC-MS post-reaction .
  • Poisoning Studies : Introduce radical scavengers (e.g., TEMPO) to distinguish radical vs. non-radical pathways .

Comparison with Similar Compounds

Structural Analogs: Metal Acetylacetonates

Property Fe(acac)₃ Al(acac)₃ Pd(acac)₂
Metal Oxidation State +3 +3 +2
Coordination Geometry Octahedral Octahedral Square-planar
Thermal Stability Decomposes at ~138°C Stable up to ~200°C Stable up to ~250°C
Applications Nanoparticle synthesis, extraction Sol-gel processes Catalysis (C–C coupling)

Key Differences :

  • Coordination Geometry : Fe(acac)₃ and Al(acac)₃ adopt octahedral geometries, while Pd(acac)₂ is square-planar due to Pd(II)’s preference for lower coordination numbers .
  • Thermal Behavior: Fe(acac)₃ decomposes at lower temperatures compared to Pd(acac)₂, making it suitable for low-temperature nanoparticle synthesis .

Functional Analogs: Extraction Efficiency of Fe(III) Chelates

Chelating Agent Solvent Extraction Efficiency (%) pH Range for Max Efficiency Reference
Acetylacetone (Fe(acac)₃) [C₄mim][NTf₂] (ionic liquid) >98% 4–9
Acetylacetone Benzene ~100% 4–9
8-Hydroxyquinoline Chloroform ~95% 3–5 [External Source]

Key Insights :

  • Ionic liquids like [C₄mim][NTf₂] achieve near-quantitative Fe(III) extraction but require optimization for cost and recyclability .
  • Benzene outperforms ionic liquids in efficiency but poses environmental and toxicity concerns .

Thermal Decomposition Behavior

Compound Decomposition Onset (°C) Major Products Application Relevance
Fe(acac)₃ 138 CoFe₂O₄, Co-Fe alloy Magnetic materials
Co(acac)₃ 138 CoFe₂O₄, Co-Fe alloy Alloy catalysts
Ni(acac)₂ 220 NiO nanoparticles Electrodes

Comparison :

  • Fe(acac)₃ and Co(acac)₃ exhibit similar decomposition pathways, forming bimetallic oxides, whereas Ni(acac)₂ yields monometallic oxides .

Key Contrasts :

  • Fe(acac)₃ derivatives induce apoptosis via reactive oxygen species (ROS), differing from cisplatin’s DNA-adduct mechanism .
  • Iron complexes are less nephrotoxic than cisplatin but require targeted delivery to improve efficacy .

Preparation Methods

Acid-Base Reaction Methods

Catalytic Synthesis Using γ-Al₂O₃ and Iron Oxide

A prominent method involves the reaction of ethyl acetoacetate, acetic anhydride, and iron oxide (Fe₂O₃) in the presence of γ-Al₂O₃ as a catalyst . This approach eliminates toxic solvents and simplifies purification by distilling off ethyl acetate as a byproduct.

Procedure :

  • Mixing Reactants : Ethyl acetoacetate, acetic anhydride, and Fe₂O₃ are combined in a molar ratio of 1:1–1.5:3–6, with γ-Al₂O₃ added at 1–5% of the acetic anhydride mass .

  • Distillation : The mixture is heated to 120–150°C, facilitating the removal of ethyl acetate via a rectifying column.

  • Reflux and Crystallization : After 5–10 hours, the system is converted to reflux for 1–3 hours, followed by filtration and recrystallization to yield crystalline Fe(acac)₃.

Performance Data :

Molar Ratio (EA:AA:Fe₂O₃)Catalyst Loading (%)Temperature (°C)Yield (%)
1:1:3112068
1:1.5:4.5314073
1:1.2:6515075

Increasing the catalyst loading and temperature improves yield, though excessive heat may degrade reactants .

Direct Reaction of Metal Hydroxides with Acetylacetone

A generalized acid-base protocol employs iron(III) hydroxide or hydrated oxide reacting with acetylacetone (acacH) under mild conditions . The weak acidity of acacH (pH ≈ 5) enables deprotonation by basic metal species, forming Fe(acac)₃ without external buffers or solvents .

Procedure :

  • Precipitation of Fe(OH)₃ : Iron(III) chloride is treated with aqueous KOH to precipitate Fe(OH)₃, which is washed to remove residual alkali .

  • Ligand Exchange : Acetylacetone is added to the hydrated oxide, initiating an exothermic reaction at 40–50°C.

  • Isolation : The product is filtered and recrystallized from acetone or ethanol.

This method achieves near-quantitative yields when the metal hydroxide is stoichiometrically pure .

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Catalytic Method ( ) : Highest yield (75%) but requires specialized equipment for distillation. Suitable for industrial-scale production.

  • Acid-Base Reaction ( ) : Environmentally benign, with no solvent waste. Ideal for laboratory settings but sensitive to hydroxide purity.

  • Redox Method ( ) : Flexible for diverse metal complexes but underreported for iron.

Reaction Kinetics and Mechanistic Insights

Role of γ-Al₂O₃ in Catalysis

γ-Al₂O₃ enhances the reaction by providing Lewis acid sites that polarize carbonyl groups in acetylacetone, accelerating nucleophilic attack by iron oxide . Surface area and pore structure of the catalyst critically influence reaction rates.

Ligand Exchange Dynamics

In aqueous systems, the equilibrium:
Fe(OH)3+3acacHFe(acac)3+3H2O\text{Fe(OH)}_3 + 3\,\text{acacH} \rightleftharpoons \text{Fe(acac)}_3 + 3\,\text{H}_2\text{O}
shifts toward product formation upon removal of water, often achieved via azeotropic distillation or desiccants .

Industrial and Laboratory-Scale Adaptations

Industrial Production

Large-scale synthesis prioritizes cost and yield. The catalytic method’s use of inexpensive Fe₂O₃ and recoverable γ-Al₂O₃ makes it economically viable .

Laboratory Modifications

A simplified protocol dissolves FeCl₃ in water, precipitates Fe(OH)₃ with KOH, and reacts the filtered hydroxide with acetylacetone in acetone . Yields are moderate (~70%) but require minimal equipment.

Properties

CAS No.

14024-18-1

Molecular Formula

C15H24FeO6

Molecular Weight

356.19 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;iron

InChI

InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b4-3+;2*4-3-;

InChI Key

LZKLAOYSENRNKR-RKFKAVRRSA-N

SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Fe]

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe]

Key on ui other cas no.

14024-18-1

physical_description

Dry Powder
Dark red powder;  Insoluble in water;  [Alfa Aesar MSDS]

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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